

Unveiling 2,6-Dichloropyridine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloropyridine N-oxide

Cat. No.: B019430

[Get Quote](#)

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and applications of **2,6-Dichloropyridine N-oxide**. This versatile reagent plays a significant role in modern organic synthesis and is a key building block in the development of novel pharmaceuticals and agrochemicals.

Commercial Availability and Suppliers

2,6-Dichloropyridine N-oxide (CAS No. 2587-00-0) is readily available from a variety of chemical suppliers worldwide. Purity levels are typically high, often exceeding 98%, making it suitable for a wide range of research and development applications. The compound is generally supplied as a white to off-white crystalline powder.

For your convenience, a summary of prominent suppliers and their typical product specifications is provided in the table below. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich (Merck)	2,6-Dichloropyridine N-oxide	2587-00-0	98%	Gram to multi-gram scale
Thermo Scientific Chemicals (formerly Acros Organics)	2,6-Dichloropyridine N-oxide, 98%	2587-00-0	≥97.5% (GC)	1 g, 5 g[1][2]
TCI Chemicals	2,6-Dichloropyridine N-oxide	2587-00-0	>98.0% (GC)	Gram to multi-gram scale[3]
BOC Sciences	2,6-Dichloropyridine N-oxide	2587-00-0	High purity	Custom and bulk quantities[4]
IndiaMART	2,6-Dichloropyridine 1-Oxide	2587-00-0	98% (Commercial Grade)	Up to 50 kg[5]
Alkali Scientific	2,6-Dichloropyridine N-oxide	2587-00-0	Not specified	5 g[6]
Chem-Impex	2,6-Dichloropyridine N-oxide	2587-00-0	Not specified	Not specified[7]

Physical and Chemical Properties:[8]

- Molecular Formula: C₅H₃Cl₂NO
- Molecular Weight: 163.99 g/mol
- Melting Point: 138-142 °C (lit.)

- Appearance: White to cream or light yellow powder or crystals[1]
- SMILES: O=[n+]1c(Cl)cccc1Cl

Synthesis of 2,6-Dichloropyridine N-oxide: An Experimental Protocol

The synthesis of **2,6-Dichloropyridine N-oxide** is most commonly achieved through the oxidation of 2,6-dichloropyridine. A detailed experimental protocol based on a patented synthesis process is provided below.[9]

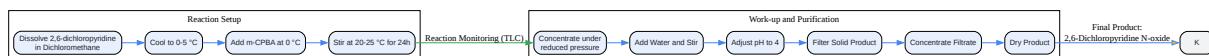
Reaction: Oxidation of 2,6-dichloropyridine using m-chloroperoxybenzoic acid (m-CPBA).

Materials:

- 2,6-dichloropyridine
- m-chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Water

Procedure:[9]

- Dissolve 50g of 2,6-dichloropyridine in 400ml of dichloromethane in a suitable reaction vessel.
- Cool the mixture to 0-5 °C with stirring.
- Slowly add 87.5g of m-chloroperoxybenzoic acid to the solution at 0 °C.
- Allow the reaction mixture to stir at 20-25 °C for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of DCM/MeOH (10:1) to confirm the complete consumption of m-CPBA.


- Once the reaction is complete, concentrate the reaction solution under reduced pressure to remove the dichloromethane.
- Add 800mL of water to the residue while stirring, which will cause a large amount of white solid to precipitate.
- Adjust the pH of the mixture to 4 and continue stirring for 2 hours.
- Collect the solid product by filtration.
- Concentrate the filtrate under reduced pressure to obtain a brown viscous paste.
- Dry the collected solids and the paste under a diaphragm pump for 2-3 hours to yield the final product, a pale yellow crystalline powder.

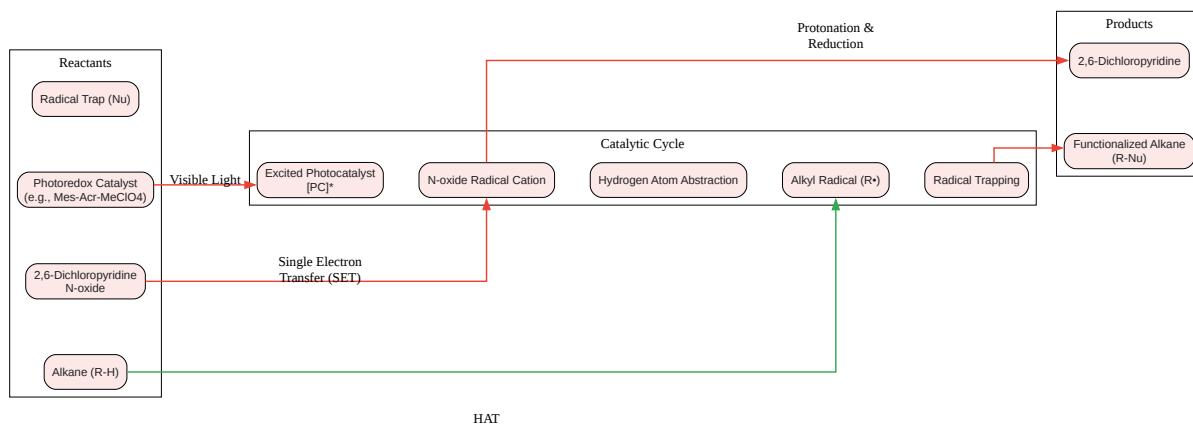
Characterization:

The resulting **2,6-Dichloropyridine N-oxide** can be characterized by:

- Liquid Phase Mass Spectrometry (LC-MS)[9]
- Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: (400MHz, CDCl₃) δ 7.45 (d, J=6.4Hz, 2H), 7.13 (t, J=6.8Hz, 1H)[9]

The reported yield for this process is approximately 90% with a purity of 97%. [9]

[Click to download full resolution via product page](#)


Workflow for the synthesis of 2,6-Dichloropyridine N-oxide.

Applications in Research and Drug Development

2,6-Dichloropyridine N-oxide is a valuable intermediate in a variety of chemical transformations, making it a key tool for researchers in organic synthesis and medicinal chemistry.

Key Applications:

- Precursor for Pyridine Derivatives: Pyridine N-oxides are versatile precursors for accessing a wide range of pyridine derivatives due to their enhanced reactivity towards both nucleophilic and electrophilic substitution reactions compared to the parent pyridines.[10]
- Hydrogen Atom Transfer (HAT) Catalysis: **2,6-Dichloropyridine N-oxide** has been identified as a highly selective hydrogen atom transfer (HAT) catalyst for the functionalization of tertiary C-H bonds.[11] This catalytic activity provides a powerful method for site-selective C-H functionalization, a significant challenge in organic synthesis.
- Photoredox Catalysis: In conjunction with a photoredox catalyst, **2,6-dichloropyridine N-oxide** can be used to promote diverse C-H functionalization reactions, including amination, azidation, and allylation, by simply changing the radical trapping reagent.[11]
- Synthesis of Biologically Active Molecules: As a key intermediate, it is utilized in the synthesis of compounds for agrochemical and pharmaceutical applications, including the development of antimicrobial agents.[7]
- Dirhodium(II) Catalyzed Reactions: It serves as an effective oxidant in dirhodium(II) catalyzed reactions involving dinitrogen extrusion from diazocarbonyl compounds to form ketocarbonyl compounds in high yields at room temperature.[4]

[Click to download full resolution via product page](#)

*Generalized pathway for C-H functionalization using **2,6-Dichloropyridine N-oxide**.*

Conclusion

2,6-Dichloropyridine N-oxide is a commercially accessible and highly useful reagent for a broad spectrum of applications in chemical research and development. Its unique reactivity profile, particularly in the realms of photoredox and hydrogen atom transfer catalysis, positions it as a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. This guide provides a foundational understanding of its procurement,

synthesis, and utility, empowering researchers to leverage its full potential in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloropyridine-N-oxide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2,6-Dichloropyridine-N-oxide, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-ジクロロピリジン N-オキシド | 2,6-Dichloropyridine N-Oxide | 2587-00-0 | 東京化成工業株式会社 [tcichemicals.com]
- 4. bocsci.com [bocsci.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. alkalisci.com [alkalisci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,6-Dichloropyridine N-Oxide | C5H3Cl2NO | CID 817673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [Unveiling 2,6-Dichloropyridine N-oxide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019430#commercial-availability-and-suppliers-of-2-6-dichloropyridine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com